molecular formula C13H10Br2O B1447521 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene CAS No. 1344045-86-8

1-Bromo-4-[4-(bromomethyl)phenoxy]benzene

Cat. No. B1447521
M. Wt: 342.02 g/mol
InChI Key: ZPSMIZFXQPWXAW-UHFFFAOYSA-N
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Description

“1-Bromo-4-[4-(bromomethyl)phenoxy]benzene” is an organic compound with the molecular formula C13H10Br2O . It is also known as PBMPB . The compound contains a total of 27 bonds, including 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-[4-(bromomethyl)phenoxy]benzene” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and bonds in the molecule .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives : A method for synthesizing (prop-2-ynyloxy) benzene derivatives, including variants of 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene, was developed. This involved reactions with propargyl bromide, yielding compounds with potential antiurease and antibacterial effects (Batool et al., 2014).
  • Fluorescence Properties : 1-Bromo-4-( 2,2-diphenylvinyl) benzene exhibited significant fluorescence intensity in solid-state, suggesting applications in materials science for its AIE (Aggregation-Induced Emission) peculiarity (Liang Zuo-qi, 2015).
  • X-Ray Structure Determination : Studies on bromo- and bromomethylsubstituted benzenes, including derivatives of 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene, provided insights into the molecular interactions and packing motifs significant for material science and molecular engineering (Jones et al., 2012).

Biological Activities and Applications

  • PTP1B Inhibitors : Bromophenols, structurally related to 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene, were synthesized and found to be moderate inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity treatment (Guo et al., 2011).

Materials and Chemical Engineering

  • Synthesis and Characterization of Molecular Antagonists : Derivatives of 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene were synthesized and characterized for potential use as molecular antagonists in medicinal chemistry (Bi, 2015).

Safety And Hazards

While specific safety data for “1-Bromo-4-[4-(bromomethyl)phenoxy]benzene” is not available, general precautions should be taken while handling this compound. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapors/spray, and wearing personal protective equipment .

properties

IUPAC Name

1-bromo-4-[4-(bromomethyl)phenoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSMIZFXQPWXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[4-(bromomethyl)phenoxy]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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